pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2

描述

属性

IUPAC Name |

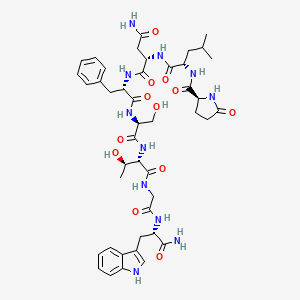

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N11O12/c1-22(2)15-30(51-39(62)28-13-14-35(59)49-28)40(63)53-32(18-34(45)58)42(65)52-31(16-24-9-5-4-6-10-24)41(64)54-33(21-56)43(66)55-37(23(3)57)44(67)48-20-36(60)50-29(38(46)61)17-25-19-47-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,37,47,56-57H,13-18,20-21H2,1-3H3,(H2,45,58)(H2,46,61)(H,48,67)(H,49,59)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)(H,55,66)/t23-,28+,29+,30+,31+,32+,33+,37+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJVJBGRDTTDI-KETHLMBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N11O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biosynthesis of Pglu Leu Asn Phe Ser Thr Gly Trpnh2

Gene Encoding and Precursor Structure (Prepro-AKH)

Signal Peptide Cleavage

The biosynthesis of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is initiated with the translation of the prepro-AKH mRNA on ribosomes. The N-terminal region of the nascent protein contains a signal peptide. nih.gov This sequence directs the prepro-AKH molecule into the endoplasmic reticulum, the site of protein folding and modification. Once inside the endoplasmic reticulum, the signal peptide is cleaved off by signal peptidases, a critical step in the maturation of the pro-AKH protein. nih.gov

Adipokinetic Hormone-Associated Peptides (AAPs)

Following the cleavage of the signal peptide, the resulting pro-AKH protein contains not only the pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 sequence but also another peptide chain known as an Adipokinetic Hormone-Associated Peptide (AAP), sometimes referred to as AKH-Precursor Related Peptide (APRP). nih.gov In Schistocerca gregaria, two precursors, P1 and P2, give rise to two distinct AAPs, APRP 1 and APRP 2. nih.gov These AAPs are major fragments of the precursor proteins and are co-synthesized with the AKH hormones. nih.gov While the precise function of AAPs is not fully elucidated, their co-release with AKHs suggests they may have hormonal functions related to flight. nih.govsdbonline.org

| Precursor Component | Description | Reference |

| Signal Peptide | Directs the prepro-AKH to the endoplasmic reticulum and is subsequently cleaved. | nih.gov |

| AKH Sequence | The core pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 peptide. | nih.gov |

| Processing Site | A specific amino acid sequence (e.g., Gly-Lys-Arg) that signals for enzymatic cleavage. | nih.gov |

| AAP/APRP | A peptide co-synthesized with the AKH that is also released. | nih.gov |

Biosynthetic Pathways and Processing Mechanisms

The conversion of the pro-AKH protein into the mature pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 hormone involves a series of precise enzymatic steps that occur within specialized neurosecretory cells.

Biosynthetic Pathways and Processing Mechanisms

Role of Corpora Cardiaca Neurosecretory Cells in Synthesis

The primary site of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 synthesis is a pair of neuroendocrine glands called the corpora cardiaca (CC). nih.govnih.govnih.gov In locusts, the CC has a glandular lobe containing intrinsic neurosecretory cells responsible for producing and storing adipokinetic hormones. nih.govtaylorfrancis.com These specialized cells are the factories where the entire biosynthetic process, from gene transcription to final hormone storage, takes place. nih.govnih.gov The synthesized hormones are then stored in secretory granules within these cells, ready for release into the hemolymph (insect blood) upon stimulation. taylorfrancis.com

Post-translational Modifications and Maturation

The maturation of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 from its precursor involves critical post-translational modifications. After the signal peptide is removed, the pro-AKH protein is further processed by prohormone convertases, which are enzymes that cleave the precursor at specific recognition sites. frontiersin.orgmdpi.com This releases the AKH peptide and the associated AAP. nih.gov

Two key modifications give the final hormone its characteristic structure and stability:

N-terminal Pyroglutamate (B8496135) Formation: The N-terminal glutamine (Gln) is cyclized to form pyroglutamic acid (pGlu). mdpi.com

C-terminal Amidation: The C-terminal tryptophan (Trp) is followed by a glycine (B1666218) residue in the precursor, which serves as a donor for amidation, resulting in a C-terminal amide (Trp-NH2). mdpi.com

These modifications are crucial for the biological activity and stability of the hormone, protecting it from degradation by exopeptidases in the hemolymph. mdpi.com

| Processing Step | Location | Enzyme/Mechanism | Purpose | Reference |

| Signal Peptide Cleavage | Endoplasmic Reticulum | Signal Peptidases | Translocation into the secretory pathway | nih.gov |

| Prohormone Cleavage | Secretory Granules | Prohormone Convertases | Liberation of AKH and AAP | frontiersin.orgmdpi.com |

| N-terminal Cyclization | Secretory Pathway | Glutaminyl Cyclase | Formation of pyroglutamate (pGlu) | mdpi.com |

| C-terminal Amidation | Secretory Granules | Peptidylglycine alpha-amidating monooxygenase (PAM) | Formation of C-terminal amide | mdpi.com |

Co-localization and Co-release with other Adipokinetic Hormones

In many insect species, including the locust Schistocerca gregaria, pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 (AKH II) is not the only adipokinetic hormone present. It is often found alongside other AKH variants. In S. gregaria, it is co-localized with AKH I (pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2) within the same secretory granules of the corpora cardiaca neurosecretory cells. nih.govtaylorfrancis.com

This co-localization ensures that upon appropriate stimulation, such as during flight, both hormones are released simultaneously into the hemolymph. nih.govtaylorfrancis.com This co-release allows for a more complex and potentially synergistic regulation of metabolism, as different AKHs can have varying potencies and effects on different target tissues. nih.gov The coordinated release of multiple hormones from a single cell type represents an efficient mechanism for a nuanced physiological response.

| Hormone | Sequence | Co-localization | Reference |

| AKH I | pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 | Co-exists in the same secretory granules as AKH II in Schistocerca gregaria. | nih.govtaylorfrancis.com |

| AKH II | pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 | Co-exists in the same secretory granules as AKH I in Schistocerca gregaria. | nih.govtaylorfrancis.com |

Regulation of AKH II Biosynthesis

The production of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2, or AKH II, is controlled at multiple levels, including gene transcription, translation, and post-translational processing, to ensure that the hormone is available in appropriate quantities to meet the physiological demands of the insect. biologists.com This regulation involves a complex interplay of developmental, physiological, and environmental cues.

Research, primarily in locusts and fruit flies, has revealed that the regulation of AKH biosynthesis is not a simple on-off mechanism but a finely tuned process. In the locust Schistocerca gregaria, which co-expresses multiple AKHs (AKH I and AKH II), the synthesis of these peptides is differentially regulated. nih.govbiologists.com This differential regulation allows the insect to modulate the specific hormonal signals released in response to different metabolic needs.

A key finding is that the biosynthesis of AKHs is coupled with their release, although the vast majority of stored hormones may be physiologically inactive at any given time. nih.gov This suggests that the regulation of synthesis is crucial for replenishing the pool of releasable hormone.

The biosynthesis of AKH II is influenced by both hormonal and neuronal signals that integrate information about the insect's metabolic state, developmental stage, and activity level.

Hormonal Regulation:

Several hormones have been implicated in the modulation of AKH-producing cells (APCs). While much of the research focuses on the regulation of AKH secretion, these hormonal inputs can also influence biosynthesis. For instance, in Drosophila melanogaster, dopamine (B1211576) and ecdysone (B1671078) have been shown to modulate the physiology of APCs. mdpi.comnih.gov Dopamine can lead to an influx of calcium in a sugar-dependent manner, a process that is blocked by ecdysone. mdpi.com Pigment-dispersing factor (PDF) is another hormone that acts on APCs, leading to an increase in cAMP production, which is also presumed to modulate calcium influx. mdpi.com While these studies primarily detail the regulation of hormone release, sustained signaling through these pathways can logically impact the transcriptional and translational machinery responsible for hormone synthesis.

Neuronal Regulation:

The corpora cardiaca, where AKH II is synthesized, receives direct neuronal inputs. frontiersin.org In Drosophila, short neuropeptide F (sNPF) and Capa peptide are released from upstream inhibitory neurons that project to the APCs, suppressing AKH release. researchgate.net Conversely, cholinergic neurons have been identified as major excitatory inputs to the APCs. researchgate.net This neuronal control of release is likely linked to the regulation of biosynthesis to maintain hormonal homeostasis. Feedback mechanisms from octopaminergic neurons to APCs have also been described, contributing to the daily activity patterns and by extension, the long-term regulation of AKH levels. researchgate.net

A proposed mechanism for the regulation of AKH gene expression is a negative autoregulatory loop. frontiersin.orgsdbonline.orgnih.gov This suggests that AKH itself, upon release, can act back on the APCs to inhibit the transcription of its own gene, preventing excessive hormone production. frontiersin.orgnih.gov

Detailed research has provided insights into the specific factors and conditions that regulate the biosynthesis of AKH II.

Transcriptional Regulation:

Studies on locusts have demonstrated that prolonged flight activity leads to a significant increase in the levels of mRNA encoding for AKHs, including AKH II. nih.gov This indicates that the demand for energy mobilization during flight directly stimulates the transcription of the AKH genes to replenish the hormonal stores. During postembryonic development in Schistocerca gregaria, there is a differential regulation of the transcript levels for AKH I and AKH II, suggesting that the two hormones may have distinct roles at different life stages. biologists.com The absolute levels of both mRNAs increase throughout development, which is partly attributed to an increase in the number of AKH-producing cells. biologists.com

Translational Regulation:

In addition to transcriptional control, the biosynthesis of AKH I and AKH II in locusts is also regulated at the translational level. biologists.com In vivo studies have shown a bias towards the translation of AKH I mRNA over AKH II mRNA by a factor of approximately 2.6. biologists.com This suggests the presence of specific factors within the corpora cardiaca that differentially regulate the translation of the two mRNAs. biologists.com This translational control mechanism is crucial for establishing the final ratio of the two hormones stored in the gland. biologists.com

The table below summarizes the key regulatory factors and their effects on the biosynthesis of AKHs, with a focus on findings relevant to AKH II.

| Regulatory Factor | Organism(s) Studied | Effect on Biosynthesis | Supporting Evidence |

| Flight Activity | Schistocerca gregaria | Upregulation of AKH mRNA levels | 2-4 fold increase in AKH mRNAs after prolonged flight. nih.gov |

| Developmental Stage | Schistocerca gregaria | Differential regulation of AKH I and AKH II mRNA and protein synthesis | Changing ratios of AKH I and AKH II during postembryonic development. biologists.com |

| AKH (Autoregulation) | Drosophila melanogaster | Negative feedback on Akh gene expression | Evidence for a negative autoregulatory loop. frontiersin.orgsdbonline.orgnih.gov |

| Dopamine | Drosophila melanogaster | Potential modulation of biosynthesis via Ca2+ signaling | Induces calcium influx in AKH-producing cells. mdpi.comnih.gov |

| Ecdysone | Drosophila melanogaster | Potential inhibitory modulation | Blocks dopamine-dependent responses in AKH-producing cells. mdpi.com |

| Pigment-Dispersing Factor (PDF) | Drosophila melanogaster | Potential modulation of biosynthesis via cAMP signaling | Increases cAMP production in AKH-producing cells. mdpi.com |

| Translational Control Factors | Schistocerca gregaria | Biased translation favoring AKH I over AKH II | In vivo translation of AKH I mRNA is ~2.6 times more efficient than AKH II mRNA. biologists.com |

Receptor Pharmacology and Signal Transduction Mechanisms of Pglu Leu Asn Phe Ser Thr Gly Trpnh2

Identification and Characterization of Adipokinetic Hormone Receptors (AKHRs)

The receptors for adipokinetic hormones (AKHRs) have been identified and characterized in a variety of insect species, providing a foundational understanding of their function. pnas.orgnih.govnih.gov The first successful identifications were in the fruit fly Drosophila melanogaster and the silkworm Bombyx mori. pnas.orgnih.gov These discoveries were a significant breakthrough, paving the way for the identification of AKHRs in other insects and a deeper comprehension of AKH's diverse roles. pnas.org Structurally and evolutionarily, insect AKHRs are related to the gonadotropin-releasing hormone (GnRH) receptors found in vertebrates. pnas.orgnih.gov

Adipokinetic hormone receptors are classified as G protein-coupled receptors (GPCRs). mdpi.comnih.govnih.govfrontiersin.orgnih.gov This classification is based on their structural and functional characteristics. They are transmembrane proteins that, upon binding with their ligand (the AKH peptide), activate intracellular G proteins. This activation is the first step in a signal transduction cascade that ultimately leads to the physiological response of energy mobilization. researchgate.net

The number of AKHR isoforms can vary among different insect species. nih.gov For instance, in the desert locust, Schistocerca gregaria, and the migratory locust, Locusta migratoria, only a single AKH receptor has been identified, which is capable of binding to multiple endogenous AKH peptides. nih.govnih.gov In contrast, the silkworm, Bombyx mori, possesses three distinct AKH receptors (AKHR1, AKHR2, and AKHR3). mdpi.comnih.gov Functional studies have shown that AKH1 and AKH2 peptides specifically activate the AKHR1 receptor, which is primarily involved in energy homeostasis. mdpi.comnih.gov

Alternative splicing of the AKHR gene can also lead to different receptor variants within a single species. tandfonline.comtandfonline.com In the bumble bee Bombus lantschouensis, alternative splicing results in two putative protein fragments of the AKHR. tandfonline.comtandfonline.com Similarly, four splice variants of the AKHR gene have been predicted in Drosophila melanogaster, with one variant having a unique C-terminal amino acid sequence. nih.gov The eusocial aphid Pseudoregma bambucicola has four transcript variants of AKHR that translate into three protein isoforms. researchgate.net

The specificity of the ligand-receptor interaction also shows species-dependent variations. Some AKHRs, like the one found in the mosquito Aedes aegypti, are highly selective for their native AKH ligand. nih.gov Conversely, the AKHR of the desert locust, Schistocerca gregaria, is more promiscuous and can be activated by AKH peptides from various other insect species. nih.govnih.gov

Table 1: Examples of AKHR Isoforms and Splice Variants in Different Insect Species

| Insect Species | Number of Receptor Genes/Isoforms | Notes |

| Schistocerca gregaria (Desert Locust) | 1 | Binds to multiple endogenous AKHs. nih.govnih.gov |

| Locusta migratoria (Migratory Locust) | 1 | Binds to multiple endogenous AKHs. nih.gov |

| Bombyx mori (Silkworm) | 3 (AKHR1, AKHR2, AKHR3) | AKHR1 is the primary receptor for AKH1 and AKH2. mdpi.comnih.gov |

| Bombus lantschouensis (Bumble Bee) | 1 gene, 2 putative protein fragments | Resulting from alternative splicing. tandfonline.comtandfonline.com |

| Drosophila melanogaster (Fruit Fly) | 1 gene, 4 predicted splice variants | One variant has a unique C-terminus. nih.gov |

| Pseudoregma bambucicola (Eusocial Aphid) | 1 gene, 4 transcript variants, 3 protein isoforms | |

| Aedes aegypti (Yellow Fever Mosquito) | 1 gene, 2 splice variants | Variants differ in their C-terminal end and expression patterns. mdpi.com |

Ligand-Receptor Binding Dynamics and Affinity

The interaction between the AKH peptide and its receptor is a dynamic process involving specific binding sites and conformational changes that are crucial for receptor activation.

Studies involving structure-activity relationships and molecular modeling have begun to identify the key amino acid residues and regions of the AKHR that are essential for ligand binding. In the stick insect, Carausius morosus, the N-terminal pyroglutamate (B8496135) (pGlu), phenylalanine at position 4 (Phe⁴), and tryptophan at position 8 (Trp⁸) of the AKH peptide are critical for activating the receptor. frontiersin.org The C-terminal amidation of the peptide is also vital for receptor activation. nih.gov The extracellular loops (ECLs) of the receptor play a significant role in ligand binding. biorxiv.org For example, in the Aedes aegypti ACP receptor (a related receptor), all three ECLs are necessary for proper ligand binding, with residues in the third ECL being particularly critical. biorxiv.org

The binding of the AKH ligand induces conformational changes in the receptor, transitioning it from an inactive to an active state. nih.gov Homology modeling of the AKHR from the malaria mosquito, Anopheles gambiae, suggests an "open" conformation that allows for easier access of the hormone to the binding pocket. nih.gov Molecular dynamics simulations of the desert locust AKHR have visualized the movement of the receptor upon ligand docking and activation. nih.gov These simulations show that while the transmembrane helices remain relatively rigid, the intracellular loop 3 (ICL3) can undergo significant fluctuations. nih.gov

Intracellular Signal Transduction Cascades

Upon activation by the AKH peptide, the AKHR initiates a series of intracellular signaling events to bring about the physiological response. The primary signaling pathways involve cyclic AMP (cAMP) and calcium ions (Ca²⁺) as second messengers. mdpi.comresearchgate.netsdbonline.org

In the fat body of the migratory locust, AKH binding leads to the activation of G proteins, which in turn stimulate adenylyl cyclase to produce cAMP. nih.govresearchgate.net This increase in intracellular cAMP activates protein kinase A (PKA). nih.gov

Simultaneously, AKH signaling can also lead to an increase in intracellular calcium levels. researchgate.netsdbonline.org This can occur through the activation of phospholipase C (PLC), which generates inositol (B14025) phosphates that trigger the release of Ca²⁺ from intracellular stores. researchgate.net The elevated Ca²⁺ can then activate protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). nih.govsdbonline.org

These signaling pathways ultimately converge on the activation of enzymes responsible for energy mobilization, such as glycogen (B147801) phosphorylase and triacylglycerol lipase (B570770). nih.gov Furthermore, recent research has shown that AKH signaling can lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and its translocation to peroxisomes, a process mediated by the CaMKII cascade, to enhance carbohydrate production. sdbonline.org The activation of ERK by AKHR appears to be dependent on both PKA and PKC pathways. nih.gov

Table 2: Key Signaling Molecules in AKHR-Mediated Transduction

| Signaling Molecule | Role in Pathway |

| G proteins | Couple receptor activation to downstream effectors. nih.govresearchgate.net |

| Cyclic AMP (cAMP) | Second messenger that activates Protein Kinase A (PKA). nih.govresearchgate.net |

| Protein Kinase A (PKA) | Phosphorylates target proteins to regulate metabolism. nih.gov |

| Inositol Phosphates | Trigger the release of intracellular calcium. researchgate.net |

| Calcium (Ca²⁺) | Second messenger that activates various kinases. researchgate.netsdbonline.org |

| Protein Kinase C (PKC) | Involved in the signal transduction cascade leading to ERK activation. nih.gov |

| Extracellular Signal-Regulated Kinase (ERK) | Translocates to peroxisomes to promote gluconeogenesis. sdbonline.org |

Involvement of Gs and Gq Pathways

The receptor for pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2, like other AKH receptors, is a member of the GPCR superfamily. nih.gov Upon ligand binding, these receptors undergo a conformational change that allows them to interact with and activate heterotrimeric G proteins. nih.govnih.gov Evidence suggests that AKH receptors can couple to multiple G protein subtypes, including both Gs and Gq. nih.govnih.gov

The Gs pathway activation leads to the stimulation of adenylyl cyclase, while the Gq pathway activates phospholipase C. nih.govnih.gov The ability of the pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 receptor to engage both pathways allows for a multifaceted cellular response, integrating signals that lead to the mobilization of energy stores and other physiological effects. The specific structural determinants within the receptor and the G protein that dictate this dual coupling are areas of ongoing investigation. nih.gov

Second Messenger Systems

The activation of Gs and Gq pathways by the pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2-receptor complex triggers the production of intracellular second messengers, which are crucial for amplifying the initial signal and orchestrating a cellular response.

Cyclic AMP (cAMP) Activation

Activation of the Gs protein subunit by the receptor leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). youtube.comyoutube.com This increase in intracellular cAMP is a key signaling event. nih.gov The accumulation of cAMP within the cell leads to the activation of downstream effectors, most notably Protein Kinase A (PKA). youtube.com The binding of cAMP to the regulatory subunits of PKA causes the release and activation of the catalytic subunits, which can then phosphorylate various target proteins, leading to a cellular response. youtube.com

Inositol Phosphates (InsP3) and Diacylglycerol (DAG) Pathways

Concurrent with Gs activation, the coupling of the receptor to the Gq protein subunit activates phospholipase C (PLC). nih.govwikipedia.org PLC is an enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). nih.govwikipedia.orgyoutube.com InsP3 is a soluble molecule that diffuses into the cytoplasm, while DAG remains embedded in the plasma membrane. mdpi.comnih.govnih.gov This bifurcation of the signaling pathway allows for the simultaneous activation of separate downstream events. frontiersin.orgyoutube.com

Intracellular Calcium Ion (Ca2+) Mobilization

The primary intracellular target of InsP3 is the InsP3 receptor, a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum (ER). wikipedia.orgnih.govnih.gov The binding of InsP3 to its receptor triggers the opening of these channels, resulting in the rapid release of stored Ca2+ from the ER into the cytosol. nih.govnih.govresearchgate.net This transient increase in intracellular Ca2+ concentration is a critical signaling event that modulates a wide array of cellular processes. researchgate.net Studies on AKH signaling have demonstrated that the application of AKH can induce intercellular calcium waves in target tissues like the fat body, underscoring the importance of this pathway in the hormone's physiological effects. researchgate.net

Protein Kinase C (PKC) Activation

The other second messenger produced by PLC, diacylglycerol (DAG), serves as a docking site and activator for Protein Kinase C (PKC) at the plasma membrane. nih.govyoutube.com The recruitment of PKC to the membrane, in conjunction with the increased intracellular Ca2+ levels, leads to its activation. youtube.com Activated PKC is a serine/threonine kinase that phosphorylates a wide range of substrate proteins, thereby influencing numerous cellular functions, including gene expression, cell proliferation, and secretion. nih.gov The activation of PKC represents a key downstream event in the Gq signaling cascade initiated by pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2.

Physiological Roles and Metabolic Regulation by Pglu Leu Asn Phe Ser Thr Gly Trpnh2 Pre Clinical Focus

Regulation of Energy Metabolism in Insects

The central role of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 and other related adipokinetic hormones is the management of an insect's energy reserves. sdbonline.orgnih.gov These hormones act as key signaling molecules that trigger the breakdown and release of energy-rich compounds from the fat body into the hemolymph, the insect equivalent of blood. This ensures that tissues with high metabolic rates, such as flight muscles, have a ready supply of fuel. The regulation of energy metabolism by this peptide is a finely tuned process, responding to the physiological state of the insect.

Carbohydrate Mobilization (Hypertrehalosaemic Activity)

One of the primary and most immediate effects of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is the mobilization of carbohydrates from the fat body, a phenomenon known as hypertrehalosaemic activity. nih.gov This leads to a significant increase in the concentration of trehalose (B1683222), the main blood sugar in most insects, in the hemolymph.

The molecular mechanism underlying carbohydrate mobilization involves the activation of a key enzyme, glycogen (B147801) phosphorylase. nih.govnih.govnih.gov Upon binding to its G-protein coupled receptor on the surface of fat body cells, pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 initiates a signal transduction cascade. This pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). nih.gov cAMP then activates protein kinase A, which ultimately leads to the phosphorylation and activation of glycogen phosphorylase. youtube.com The activated glycogen phosphorylase catalyzes the breakdown of stored glycogen into glucose-1-phosphate, which is then converted to trehalose.

| Hormone | Effect on Glycogen Phosphorylase | Signaling Molecule | Insect Species |

| Adipokinetic Hormones (including pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2) | Activation | cyclic AMP (cAMP) | Locusta migratoria |

This table summarizes the effect of adipokinetic hormones on the activation of glycogen phosphorylase.

The activation of glycogen phosphorylase results in the rapid production of trehalose within the fat body cells. nih.gov This disaccharide is then released into the hemolymph, causing a rapid elevation in circulating sugar levels. This readily available trehalose can then be taken up by tissues like the flight muscles and hydrolyzed into two glucose molecules to fuel cellular respiration and generate ATP for muscle contraction.

Lipid Mobilization (Hyperlipaemic/Adipokinetic Activity)

In addition to carbohydrate mobilization, pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is a potent stimulator of lipid mobilization from the fat body, a process termed hyperlipaemic or adipokinetic activity. nih.govnih.gov This is particularly crucial for sustained energy-demanding activities like long-distance flight, where lipids serve as a more energy-dense fuel source compared to carbohydrates.

The mobilization of lipids is initiated by the activation of triacylglycerol (TAG) lipase (B570770) within the fat body cells. nih.govdissertation.com Similar to its effect on carbohydrate metabolism, the binding of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 to its receptor on fat body cells triggers a signaling cascade that results in the activation of this key lipolytic enzyme. The activated TAG lipase hydrolyzes stored triacylglycerols into diacylglycerols (DAG) and free fatty acids.

| Hormone | Effect on Triacylglycerol (TAG) Lipase | Insect Species |

| Adipokinetic Hormone (AKH) | Activation | Gryllus bimaculatus |

This table illustrates the role of adipokinetic hormone in activating triacylglycerol lipase.

The diacylglycerols produced from the breakdown of triacylglycerols are then transported from the fat body to other tissues via the hemolymph. This transport is facilitated by a specialized lipoprotein complex known as the lipophorin system. nih.govwikipedia.orgnih.govsdbonline.orgoup.com Diacylglycerols are loaded onto lipophorin particles, which act as a reusable shuttle, delivering the lipids to energy-requiring tissues like the flight muscles. sdbonline.org This efficient transport system ensures a continuous supply of lipid fuel during prolonged metabolic activity.

Role in Sustained Locomotion and Flight Activity

The primary and most studied function of Scg-AKH-II is the mobilization of energy substrates from the fat body to power energy-intensive activities, most notably sustained flight. cabidigitallibrary.orgnih.gov During long-distance migratory flights, which are characteristic of desert locusts, the demand for energy is immense. wikipedia.org AKHs, including Scg-AKH-II, are released from the neurosecretory cells of the corpora cardiaca into the hemolymph to meet this demand. nih.govnih.gov

The hormone acts on the fat body, the insect equivalent of the vertebrate liver and adipose tissue, to stimulate the breakdown of stored triacylglycerols into diacylglycerols. nih.govnih.govresearchgate.net These diacylglycerols are then released into the hemolymph and transported to the flight muscles, where they serve as the primary fuel source for prolonged muscle contraction. researchgate.net This switch from carbohydrates to lipids as the main energy source is a critical adaptation for long-duration flight. Beyond lipid mobilization, AKHs can also induce the breakdown of glycogen to release trehalose into the hemolymph, providing an immediate source of energy for the initiation of flight and other movements. nih.govresearchgate.net The effective use of these energy stores is complemented by an augmented gas exchange system, which becomes more efficient during flight to meet the high metabolic rate. nih.gov The intricate mechanics of insect wing movement, controlled by a complex set of muscles in the thorax, are the ultimate consumers of this hormonally mobilized energy. caltech.eduyoutube.com

Modulation of Hormonal Interactions in Energy Homeostasis

The regulation of energy balance by Scg-AKH-II is not an isolated process but involves a complex interplay with other hormonal systems. cabidigitallibrary.orgnih.gov The AKH system functions as a key catabolic pathway, often acting antagonistically to anabolic hormones to maintain systemic energy homeostasis. nih.gov For instance, while AKH mobilizes stored energy, other hormones regulate its utilization and storage.

A significant interaction occurs with octopamine, a biogenic amine that also functions as a neurotransmitter and neurohormone involved in the arousal system and energy metabolism. documentsdelivered.comresearchgate.net AKH signaling can modulate octopaminergic neurons, and vice versa, creating a coordinated response to metabolic stress. researchgate.net For example, AKH can activate octopaminergic dorsal unpaired median (DUM) neurons, which are involved in preparing the insect for activity. documentsdelivered.com This interaction suggests that AKH not only provides the fuel for activities like flight but also helps to initiate the neuronal state required for such behaviors. documentsdelivered.comresearchgate.net This intricate hormonal network ensures that energy mobilization, locomotor activity, and feeding behaviors are tightly balanced according to the insect's physiological state and environmental conditions. researchgate.net

Differential Effects of AKH II Compared to Other AKH Isoforms

Many insect species, including Schistocerca gregaria, possess multiple AKH isoforms. S. gregaria has three known AKHs. While these isoforms often share the primary function of energy mobilization, they can exhibit different potencies and even distinct physiological effects. nih.govdocumentsdelivered.com

In the cockroach Periplaneta americana, which also has two AKH isoforms (AKH I and AKH II), studies have revealed significant functional differentiation. While both hormones activate the Gs protein pathway, AKH I also potently activates the Gq pathway. documentsdelivered.com This differential receptor activation leads to distinct downstream effects. For instance, systemically injected AKH I is a potent stimulator of locomotion, a stark contrast to the much less effective AKH II. documentsdelivered.com This behavioral difference is attributed to their varying effectiveness at the level of G protein activation and subsequent impact on neuronal activity. documentsdelivered.com Similarly, in Bombyx mori, AKH2 was found to have slightly stronger effects on stimulating lipid and carbohydrate mobilization compared to AKH1. mdpi.com In S. gregaria, the presence of two octapeptides and one decapeptide suggests a complex regulatory system where different isoforms may be released under different conditions or have varied affinities for the AKH receptor, allowing for a more nuanced control of metabolism. researchgate.net

Investigation in In Vitro and In Vivo Pre-clinical Models

The physiological roles of Scg-AKH-II have been elucidated through a variety of in vitro and in vivo pre-clinical models.

In vitro studies typically involve isolating the fat body tissue and incubating it with synthetic AKH. These assays directly measure the hormone's capacity to stimulate the release of lipids and carbohydrates. For example, researchers can quantify the increase in diacylglycerol or trehalose concentration in the incubation medium after applying Scg-AKH-II, confirming its direct metabolic action on the primary energy storage organ. nih.gov Furthermore, heterologous expression systems, such as genetically modified HEK293 cells, have been used to study the specific interactions between AKH peptides and their receptors. mdpi.comresearchgate.net These systems allow for detailed dose-response analyses and investigation of the downstream signaling pathways, like cAMP and Ca2+, that are activated upon receptor binding. mdpi.com

In vivo models involve injecting the hormone into live insects and observing the subsequent physiological and behavioral changes. A common in vivo assay is the measurement of hemolymph lipid levels after injection of Scg-AKH-II. nih.gov As shown in the table below, injection of 10 pmol of Scg-AKH-II into S. gregaria results in a significant elevation of lipid concentration in the hemolymph, demonstrating its potent adipokinetic effect in a whole-organism context. nih.gov Other in vivo experiments have focused on behavior, such as locomotion or flight activity, showing how the hormone contributes to enhanced physical performance. documentsdelivered.com These pre-clinical models are essential for understanding the hormone's function in the complex physiological environment of the insect.

**Table 1: In Vivo Effect of Scg-AKH-II on Hemolymph Lipid Concentration in *Schistocerca gregaria***

| Treatment | Measured Effect | Result | Reference |

|---|---|---|---|

| Injection of 10 pmol Scg-AKH-II | Change in hemolymph lipid levels | Significant increase in lipid concentration | nih.gov |

| Saline Injection (Control) | Change in hemolymph lipid levels | No significant change | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name/Sequence |

|---|---|

| Scg-AKH-II | pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 |

| AKH I (Periplaneta) | pGlu-Val-Asn-Phe-Ser-Pro-Asn-TrpNH2 |

| AKH II (Periplaneta) | pGlu-Leu-Asn-Phe-Thr-Pro-Asn-TrpNH2 |

| AKH1 (Bombyx) | pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 |

| AKH2 (Bombyx) | pGlu-Leu-Thr-Phe-Ser-Ala-Gly-TrpNH2 |

| Trehalose | (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol |

| Octopamine | 4-(2-Amino-1-hydroxyethyl)phenol |

Metabolism and Enzymatic Degradation of Pglu Leu Asn Phe Ser Thr Gly Trpnh2

Identification of Degrading Enzymes

The breakdown of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 involves the concerted action of several types of peptidases, each with specific cleavage preferences. These enzymes effectively dismantle the peptide, terminating its biological function.

Endopeptidase Activity and Cleavage Sites (e.g., Asn-Phe bond)

Endopeptidases, enzymes that cleave peptide bonds within the polypeptide chain, are key players in the initial breakdown of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2. Research on related insect neuropeptides suggests that a primary cleavage site for endopeptidases often occurs at hydrophobic residues. While specific studies on the precise cleavage of the Asn-Phe bond in pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 are limited, the general mechanism of neuropeptide degradation points to this bond as a likely target for endopeptidolytic attack. This initial cleavage would fragment the peptide, rendering it inactive.

Aminopeptidase Activity

Following or in parallel with endopeptidase action, aminopeptidases contribute to the degradation of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2. These enzymes sequentially remove amino acids from the N-terminus of the peptide. However, the N-terminal pyroglutamic acid (pGlu) residue of this AKH presents a significant obstacle to most aminopeptidases, rendering the intact peptide resistant to their action. It is plausible that the activity of a specific pyroglutamyl aminopeptidase is required to remove this blocking group, thereby allowing other aminopeptidases to proceed with the degradation of the remaining peptide fragments.

Neutral Endopeptidases and Neprilysin-like Proteins

Neutral endopeptidases (NEPs), a family of zinc-dependent metalloproteases, are recognized for their role in the inactivation of various peptide hormones. Neprilysin, a well-characterized member of this family, is known to cleave peptides on the amino side of hydrophobic amino acids. In insects, neprilysin-like enzymes are implicated in the metabolism of neuropeptides. These enzymes, present on the surface of target cells, are strong candidates for the degradation of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2, potentially targeting internal peptide bonds involving hydrophobic residues like Phenylalanine and Leucine (B10760876).

Localization of Degradative Activity

The enzymatic machinery responsible for the inactivation of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is not ubiquitously distributed but is concentrated in specific tissues that are the primary targets of this hormone.

Tissue-Surface Associated Enzymes (Fat Body, Muscle, Malpighian Tubules)

The degradation of adipokinetic hormones, including pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2, predominantly occurs at the surface of its target tissues. This localization ensures that the hormone's action is terminated precisely where it exerts its effects.

The fat body , the principal site for energy storage and mobilization in insects, is a major location for AKH degradation. Enzymes associated with the fat body cell membranes rapidly inactivate the hormone upon binding to its receptor, thus modulating the mobilization of lipids and carbohydrates.

Muscle tissue, particularly flight muscle, is another critical site for AKH activity and subsequent degradation. During flight, the high energy demand necessitates the efficient delivery and utilization of fuel, a process stimulated by AKH. The presence of degrading enzymes on muscle cells ensures that the hormonal signal is tightly controlled in line with the metabolic requirements of locomotion.

Intracellular Degradation Pathways

Following the binding of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 to its receptor on pituitary gonadotropes, the hormone-receptor complex is internalized. This process is a key step in the intracellular degradation pathway. The internalization occurs, at least in part, via coated pits. Once inside the cell, the complex is routed to lysosomes. These organelles contain a variety of hydrolytic enzymes that are responsible for the breakdown of the peptide into smaller, inactive fragments. Evidence suggests that some of the internalized receptor molecules may escape this degradative fate and be recycled back to the cell membrane.

Role in Circulatory System

The circulatory system plays a significant role in the metabolism of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2. The peptide has a very short half-life in the bloodstream, estimated to be between two to four minutes. glowm.com This rapid clearance is due to enzymatic degradation by various peptidases present in the blood. This swift breakdown ensures that the biological effects of GnRH are transient and localized to its target tissues, primarily the anterior pituitary gland. The pulsatile nature of GnRH release from the hypothalamus is critical for its function, and its rapid degradation in circulation is essential to maintain these distinct pulses. glowm.com

Dynamics of Inactivation and Metabolite Formation

The inactivation of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is a dynamic process involving specific enzymatic cleavages that lead to the formation of various metabolites. This degradation occurs both in the circulatory system and at the target tissue, the pituitary gland.

Generation of Biologically Inactive Fragments

The enzymatic breakdown of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 results in the generation of biologically inactive peptide fragments. Several peptidases have been identified that cleave the decapeptide at specific sites. One of the primary initial cleavage events occurs between Tyr5 and Gly6. This action produces the N-terminal fragment pGlu-Leu-Asn-Phe-Ser (GnRH 1-5) and the C-terminal fragment Thr-Gly-TrpNH2. The GnRH (1-5) fragment is considered biologically inactive in terms of stimulating gonadotropin release. Another significant cleavage happens at the Pro9-Gly10NH2 bond.

The table below summarizes the key enzymes involved and the resulting inactive fragments.

| Enzyme | Cleavage Site | Generated Fragments (Biologically Inactive) |

| Tyr5-Gly6 endopeptidase | Between Tyr5 - Gly6 | pGlu-Leu-Asn-Phe-Ser (GnRH 1-5) |

| Post-proline cleaving enzyme | After Pro9 | pGlu-Leu-Asn-Phe-Ser-Thr-Gly-Trp |

Temporal Profiles of Degradation Products

The following table illustrates the expected temporal relationship of the parent compound and its primary inactive metabolite after a pulsatile release.

| Time Post-Release | pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 Concentration | Concentration of Inactive Fragments (e.g., GnRH 1-5) |

| 0-2 minutes | High and rapidly increasing | Low but starting to increase |

| 2-4 minutes | Rapidly decreasing | Increasing to peak levels |

| > 4 minutes | Very low / undetectable | Decreasing as they are cleared from circulation |

Implications for Biological Response Termination

The rapid metabolism and enzymatic degradation of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 are fundamentally linked to the termination of its biological response. The pulsatile release of this hormone is essential for stimulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. wikipedia.org Continuous exposure to GnRH leads to desensitization and downregulation of its receptors, ultimately suppressing gonadotropin release.

The short circulatory half-life of GnRH ensures that each pulse is a discrete signaling event. glowm.com As the peptide is rapidly cleaved into inactive fragments, the stimulation of the GnRH receptor ceases shortly after the peak of the pulse has passed. This allows the gonadotrope cells to reset and remain sensitive to subsequent pulses. Therefore, the efficient enzymatic degradation is not merely a clearance mechanism but an integral part of the physiological regulation that underpins the entire hypothalamic-pituitary-gonadal axis. The termination of the hormonal signal by degradation is what preserves the necessary pulsatile pattern required for normal reproductive function.

Structure Activity Relationships Sar and Analog Design of Pglu Leu Asn Phe Ser Thr Gly Trpnh2

Essential Amino Acid Residues for Biological Activity

The biological activity of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is highly dependent on specific amino acid residues within its sequence. Both the N-terminal and C-terminal regions of the peptide are critical for receptor binding and activation. nih.gov The specific amino acids at positions 1, 2, 3, 6, and 10 are particularly crucial for the biological activity of GnRH-I peptides. nih.gov

While the provided search results highlight the general importance of various residues, they specifically emphasize the essential role of Tryptophan at position 3 (Trp3) for receptor activation. nih.gov Alterations at this position can significantly diminish the peptide's ability to bind to and activate the GnRH receptor. nih.gov Although the initial query focused on Phe4 and Trp8, the search results underscore the critical nature of Trp3. Further investigation into the specific roles of Phenylalanine at position 4 and Tryptophan at position 8 reveals that both termini of the GnRH-I peptide are essential for receptor interaction, with the amino-terminal primarily mediating receptor activation and the carboxy-terminal, particularly Arginine at position 8 (in the native peptide), being responsible for high-affinity binding. nih.gov

The N-terminal pyroglutamic acid (pGlu) residue is a key feature for the biological activity of many peptides, including GnRH and its analogs. nih.govnih.gov The formation of this pGlu residue is an important maturation step that can stabilize the proper conformation of the peptide for receptor binding. nih.gov This modification protects the N-terminus from degradation by exopeptidases. nih.gov The cyclization of an N-terminal glutamine to pyroglutamic acid results in the loss of the positively charged N-terminal amine, which can influence the peptide's charge and interaction with its receptor. sci-hub.se

The amidation of the C-terminal residue is a common post-translational modification that is crucial for the biological activity of many peptide hormones. nih.govprotpi.ch In the case of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2, the C-terminal amide (Trp-NH2) is essential for receptor binding and biological activity. nih.gov This modification protects the C-terminus from enzymatic degradation by replacing the ionizable carboxyl group with a non-ionizable amide group, which can also increase the peptide's hydrophobicity and influence its binding affinity to G-protein coupled receptors. protpi.chlifetein.com Studies have shown that the presence of the amide group at the C-terminus is critical for immunoreactivity and receptor recognition. nih.gov

Conformational Studies and Their Correlation with Activity

The three-dimensional conformation of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 and its analogs is a critical determinant of their biological activity. Understanding the peptide's structure in solution and when bound to its receptor is essential for designing more potent and specific analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a valuable tool for elucidating the solution conformation of GnRH and its analogs. oup.com These studies have provided insights into the spatial arrangement of the amino acid residues, which is crucial for receptor interaction. For instance, NMR has been used to study dicyclic GnRH analogs, helping to understand the peptide's B-type turn, a key conformational feature for activity. oup.com The conformational restrictions imposed by incorporating specific residues, and their correlation with biological potency, have also been analyzed using NMR data as a reference. nih.gov

Flexible Regions and Turn Structures (e.g., beta-turn)

The biological activity of small peptides like pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is often dependent on their ability to adopt a specific conformation upon binding to their receptor. Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are key techniques used to determine the three-dimensional structure of peptides in solution.

Conformational studies on several members of the AKH family have revealed a conserved structural motif: a β-turn located in the central part of the peptide sequence. Specifically, NMR studies on related AKHs have identified a β-turn involving residues 4 through 8. researchgate.net This turn brings the aromatic side chains of Phenylalanine at position 4 and Tryptophan at position 8 into close proximity, which is considered crucial for receptor recognition and activation. nih.gov

Given the high degree of sequence homology within the AKH family, it is highly probable that Anaim-AKH also adopts a similar conformation with a β-turn encompassing the Ser-Thr-Gly-Trp segment. The pyroglutamic acid (pGlu) at the N-terminus and the C-terminal amidation protect the peptide from enzymatic degradation and also contribute to maintaining the bioactive conformation. The flexibility in the N-terminal region (Leu-Asn) allows the peptide to adapt its shape to fit into the binding pocket of its receptor.

Table 1: Predicted Turn Structure in Anaim-AKH and Related Adipokinetic Hormones

| Peptide | Sequence | Predicted Turn Region |

| Anaim-AKH | pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 | Phe-Ser-Thr-Gly |

| Tem-HrTH | pGlu-Leu-Asn-Phe-Thr-Pro-Asn-TrpNH2 | Phe-Thr-Pro-Asn |

| Mem-CC | pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-TrpNH2 | Tyr-Ser-Pro-Asp |

| Del-CC | pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-Gly-AsnNH2 | Phe-Ser-Pro-Asn |

Data based on findings from related AKH peptides. researchgate.net

Design and Synthesis of Peptide Analogs and Derivatives

The synthesis of analogs of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is a key strategy to probe the structure-activity relationships (SAR) of this peptide. Chemical synthesis allows for the systematic modification of the peptide backbone and amino acid side chains to investigate their roles in biological activity. Solid-phase peptide synthesis (SPPS) is the most common method employed for creating such analogs.

Modifications for Enhanced Stability or Specificity

The primary goals for designing analogs of Anaim-AKH are to enhance its stability against enzymatic degradation in the insect hemolymph and to increase its specificity and affinity for its receptor.

Table 2: Potential Modifications to Enhance Stability and Specificity of Anaim-AKH

| Modification Type | Example | Rationale |

| N-terminal Modification | Replacement of pGlu with a non-natural amino acid | Increase resistance to aminopeptidases. |

| C-terminal Modification | Alteration of the C-terminal amide | Modulate interaction with the receptor and affect clearance rate. |

| Backbone Modification | Introduction of N-methylated amino acids or pseudopeptide bonds | Restrict conformational flexibility and improve stability against proteolysis. |

| Side Chain Substitution | Replacement of natural amino acids with non-proteinogenic counterparts (e.g., replacing Leu with Cyclohexylalanine) | Probe the importance of steric and electronic properties for receptor binding and enhance hydrophobicity. |

For instance, replacing L-amino acids with their D-isomers at specific positions can confer resistance to proteases. However, such substitutions must be carefully chosen as they can also disrupt the bioactive conformation.

Structure-Guided Design of Receptor Modulators (e.g., antagonists)

The design of receptor antagonists for the Anaim-AKH receptor is a promising avenue for the development of novel and specific insect control agents. An antagonist is a molecule that binds to the receptor but does not elicit the normal biological response, thereby blocking the action of the endogenous hormone.

Structure-guided design of antagonists relies on a detailed understanding of the three-dimensional structure of the AKH receptor and the ligand-receptor complex. Although the precise structure of the Anaim-AKH receptor is not yet determined, homology modeling based on the known structures of other G protein-coupled receptors (GPCRs) can provide valuable insights. nih.gov

Key strategies for converting an agonist like Anaim-AKH into an antagonist include:

Modifying the key pharmacophore elements: The aromatic residues Phe⁴ and Trp⁸ are known to be critical for receptor activation. nih.gov Modifications to these residues, such as replacing them with bulky or electronically different groups, can disrupt the productive interaction with the receptor that leads to activation, while potentially retaining binding affinity.

Introducing conformational constraints: Synthesizing cyclic analogs or introducing rigid linkers can lock the peptide into a conformation that is recognized by the receptor but is incapable of inducing the conformational changes required for receptor activation.

Comparative SAR Across AKH Family Members

The Adipokinetic Hormone family is a large group of structurally related peptides found across different insect orders. Comparing the structure-activity relationships of Anaim-AKH with other members of this family provides a broader understanding of the molecular requirements for biological activity.

The core sequence for many AKHs includes a pyroglutamyl N-terminus, a phenylalanine or tyrosine at position 4, and a tryptophan at position 8, all of which are generally considered essential for activity. The amino acids at other positions show more variability and contribute to the specificity and potency of the hormone in different insect species.

Table 3: Comparative Structure-Activity Relationships of Selected AKH Family Members

| Position | Anaim-AKH (pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2) | General SAR Observations from other AKHs |

| 1 | pGlu | Essential for activity; replacement with Gln or acetylated Glu significantly reduces or abolishes activity. |

| 2 | Leu | Substitution with Val is common in other AKHs and generally well-tolerated. |

| 3 | Asn | Replacement with Thr can significantly reduce activity in some species. |

| 4 | Phe | Aromatic residue (Phe or Tyr) is critical for activity. |

| 5 | Ser | Variable among AKHs; substitutions can be tolerated to some extent. |

| 6 | Thr | Often a Pro in other AKHs, which induces a β-turn. Substitution can affect conformation and activity. |

| 7 | Gly | Variable; substitutions can impact receptor interaction. |

| 8 | Trp | Essential for activity; its indole (B1671886) side chain is a key part of the pharmacophore. |

Studies on various AKH analogs have shown that the N-terminal pGlu and the C-terminal amide are crucial for protecting the peptide from degradation and for maintaining a high affinity for the receptor. The length of the peptide chain is also a determinant of activity, with most naturally occurring AKHs being octamers, nonamers, or decamers.

Advanced Methodologies in Pglu Leu Asn Phe Ser Thr Gly Trpnh2 Research

Peptide Synthesis Techniques

The creation of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is achieved through precise chemical processes that allow for the ordered assembly of its amino acid constituents.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 and other LHRH analogs. urotoday.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The process begins with the attachment of the C-terminal amino acid, tryptophan (Trp), to the resin. Subsequently, the other amino acids—glycine (B1666218) (Gly), threonine (Thr), serine (Ser), phenylalanine (Phe), asparagine (Asn), and leucine (B10760876) (Leu)—are sequentially coupled. Each coupling step is followed by a deprotection step to remove the temporary protecting group from the N-terminus of the newly added amino acid, allowing for the next coupling reaction to occur.

The final amino acid to be added is pyroglutamic acid (pGlu), which gives the peptide its characteristic blocked N-terminus. Once the full peptide sequence is assembled on the solid support, it is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. acs.org The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC). acs.org

To investigate the metabolic fate and distribution of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2, isotopic labeling is a crucial methodology. While tritium (B154650) (³H) labeling is a common approach for peptides, another significant method involves the use of metallic radioisotopes for imaging and diagnostic purposes. For instance, LHRH analogs can be conjugated with a chelating agent, which can then bind a radionuclide like Technetium-99m (⁹⁹ᵐTc). researchgate.net

The synthesis of such a radiolabeled analog involves coupling the fully assembled peptide with a bifunctional chelator. researchgate.net This modified peptide is then reacted with a precursor of the radioisotope, such as [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺, to form the final radiolabeled product. researchgate.net The resulting radiolabeled peptide can be used in metabolic and biodistribution studies, where its presence and concentration in various tissues can be tracked non-invasively.

Analytical Techniques for Peptide Characterization and Quantification

A variety of analytical methods are employed to ensure the purity, identity, and quantity of the synthesized pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and analysis of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2. taylorfrancis.comethernet.edu.et In the context of LHRH analogs, reversed-phase HPLC (RP-HPLC) is commonly used. acs.org This technique separates peptides based on their hydrophobicity. The peptide is dissolved in a polar solvent (the mobile phase) and passed through a column packed with a nonpolar stationary phase (such as C18). acs.org

By gradually increasing the concentration of a less polar organic solvent (like acetonitrile) in the mobile phase, the peptide is eluted from the column at a characteristic retention time. acs.org The purity of the peptide can be assessed by the presence of a single, sharp peak in the chromatogram. acs.orgresearchgate.net HPLC can also be used for quantification by comparing the peak area of the sample to that of a known standard. Different detection methods can be employed, including ultraviolet (UV) absorption at specific wavelengths (e.g., 220 nm and 280 nm), fluorescence, or electrochemical detection, depending on the amino acid composition of the peptide. taylorfrancis.com

Table 1: HPLC Analysis Parameters for LHRH Analogs

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at 220 nm and 280 nm |

| Flow Rate | Typically 1 mL/min for analytical columns |

Mass Spectrometry (MS) is a powerful technique used to confirm the molecular weight and sequence of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing peptides. acs.org In this method, the peptide solution is sprayed into the mass spectrometer, where it forms charged droplets. As the solvent evaporates, charged peptide ions are released and their mass-to-charge ratio (m/z) is measured. This allows for the precise determination of the peptide's molecular weight, confirming that the correct amino acids have been incorporated during synthesis. acs.org

Combining liquid chromatography with mass spectrometry (LC-MS) provides a two-dimensional analysis, where the peptide is first separated by HPLC and then directly analyzed by MS. nih.gov This is highly effective for identifying and quantifying the peptide in complex biological samples. Further fragmentation of the peptide ions within the mass spectrometer (tandem mass spectrometry or MSⁿ) can provide sequence information by analyzing the masses of the resulting fragment ions.

Table 2: Mass Spectrometry Data for an LHRH Analog

| Ionization Technique | Mass Analyzer | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ |

|---|---|---|---|

| ESI | TOF | 1414.61 | 1414.7664 |

Data for a related LHRH analog, Acdien-LHRH, as an illustrative example. acs.org

Edman degradation is a classical method for determining the amino acid sequence of a peptide from its N-terminus. ehu.eusfiveable.melibretexts.org The process involves a series of chemical reactions that sequentially cleave the N-terminal amino acid, which is then identified. libretexts.orgshimadzu.com However, Edman degradation is not directly applicable to pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2. This is because the N-terminus of this peptide is blocked by a pyroglutamic acid (pGlu) residue, which lacks the free primary amino group required for the initial coupling reaction with phenyl isothiocyanate (PITC). shimadzu.com

To sequence such N-terminally blocked peptides, alternative strategies are necessary. One approach involves the use of enzymes, such as pyroglutamate (B8496135) aminopeptidase, to specifically cleave the pGlu residue, thereby exposing the next amino acid (Leucine) and rendering the peptide amenable to Edman degradation. Another strategy involves using proteolytic enzymes like chymotrypsin (B1334515) or thermolysin to cleave the peptide into smaller fragments. researchgate.netnih.gov These fragments can then be separated and sequenced individually by Edman degradation or mass spectrometry. The overlapping sequences of the fragments are then pieced together to deduce the full sequence of the original peptide. libretexts.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 | - |

| Luteinizing Hormone-Releasing Hormone | LHRH |

| Tryptophan | Trp |

| Glycine | Gly |

| Threonine | Thr |

| Serine | Ser |

| Phenylalanine | Phe |

| Asparagine | Asn |

| Leucine | Leu |

| Pyroglutamic acid | pGlu |

| Trifluoroacetic Acid | TFA |

| Technetium-99m | ⁹⁹ᵐTc |

| Phenyl isothiocyanate | PITC |

Biochemical Assays for Functional Analysis

Biochemical assays are fundamental to characterizing the biological activity of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 and its analogs. These assays can be broadly categorized into in vitro and in vivo systems, each providing unique insights into the peptide's function.

In vitro bioassays provide a controlled environment to study the direct interaction between pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 and its receptor. A prominent method involves heterologously expressing the insect's adipokinetic hormone receptor (AKHR) in cultured mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells. pnas.org These cells are engineered to report receptor activation, often through a measurable downstream signal.

One such powerful technique is the Ca2+ mobilization assay, which leverages the fact that AKHR activation leads to an increase in intracellular calcium ([Ca2+]i) levels. sdbonline.org The process typically involves:

Receptor Expression: The gene for the specific AKHR, for instance from the fruit fly Drosophila melanogaster or the silkworm Bombyx mori, is introduced into CHO cells. pnas.org

Reporter System: The cells are co-transfected with a vector containing the gene for a bioluminescent protein, like aequorin. pnas.org

Assay Principle: In the presence of a co-factor (e.g., coelenterazine), aequorin emits light when it binds to Ca2+. When the AKH peptide is added to the culture medium, it binds to and activates the expressed AKHR. This triggers a G-protein signaling cascade, resulting in the release of Ca2+ from intracellular stores. The subsequent rise in [Ca2+]i causes aequorin to produce a bioluminescent signal that can be quantified. pnas.org

This method allows for the determination of key pharmacological parameters, such as the half-maximal effective concentration (EC50), which represents the concentration of the peptide required to elicit 50% of the maximum response. For example, studies on the Bombyx mori AKH receptor expressed in CHO/G16 cells determined an EC50 value of 8 x 10⁻⁹ M for a related AKH peptide. pnas.org Such assays are invaluable for structure-activity relationship studies, where various synthetic analogs of the native peptide are tested to identify the amino acid residues critical for receptor activation. sdbonline.org

Table 1: Example Data from In Vitro Ca2+ Mobilization Assay

| Compound | Target Receptor | Cell Line | Measured Parameter | Result |

|---|---|---|---|---|

| Mas-AKH | Bom-AKH Receptor | CHO/G16 | EC50 | 8 x 10⁻⁹ M pnas.org |

In vivo bioassays assess the physiological effects of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 within a living organism, providing a more holistic view of its function. These assays are typically performed in the species from which the hormone was isolated (homospecific assay) or in a related species (heterospecific assay). Locusts and cockroaches are common model organisms for these studies. nih.govnih.gov

The classic in vivo bioassay for AKH activity involves measuring the mobilization of energy substrates, primarily lipids, into the hemolymph (insect blood). The general procedure is as follows:

Injection: A known concentration of the peptide is injected into the insect.

Incubation: The insect is left for a specific period to allow the hormone to act.

Hemolymph Collection: A sample of hemolymph is collected.

Metabolite Measurement: The concentration of lipids (diacylglycerol) or carbohydrates (trehalose) in the hemolymph is quantified and compared to control insects injected with a saline solution.

These assays have been used to confirm the adipokinetic (lipid-mobilizing) and hypertrehalosemic (carbohydrate-mobilizing) effects of the peptide. nih.gov For instance, injecting AKH peptides into the silkworm, Bombyx mori, is used to examine the mobilization of hemolymph carbohydrates and lipids. Furthermore, in vivo assays in Schistocerca gregaria are crucial for testing the activity of potential agonists or antagonists identified through computational screening. nih.gov

Receptor binding assays directly measure the affinity of a ligand (the peptide) for its receptor. These assays are typically competitive, where a labeled version of the peptide competes with an unlabeled version for binding to the receptor, which is usually present in a preparation of cell membranes from a target tissue like the fat body. nih.gov

The results of these assays are often expressed as the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the binding of the labeled peptide. This value is an indicator of the peptide's binding affinity. Studies on analogs of Manduca AKH have shown that data from receptor binding assays can be compared with results from in vivo bioassays to build a comprehensive understanding of structure-activity relationships. nih.gov Interestingly, some analogs can show binding affinity in these assays even if they fail to activate the receptor, indicating they may act as antagonists. nih.gov

Molecular Modeling and Computational Approaches

In the absence of experimentally determined crystal structures for most insect neuropeptide receptors, molecular modeling and computational techniques have become indispensable tools for studying the pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 signaling system. nih.govnih.gov

Homology modeling, or comparative modeling, is a computational method used to construct a three-dimensional (3D) model of a protein (the "target") based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). nih.govresearchgate.net Given the high sequence homology between the AKH receptor and other well-characterized GPCRs, this technique is well-suited for generating structural models of the AKHR. capes.gov.br

The process involves several key steps:

Template Selection: A search is conducted against protein structure databases to find a suitable template with a known structure and sufficient sequence identity to the target AKHR. For the S. gregaria AKHR, the human kappa opioid receptor has been used as a template. nih.gov For the AKH receptor from the mosquito Aedes aegypti, the human β2 adrenergic receptor served as the template. nih.gov

Sequence Alignment: The amino acid sequence of the target AKHR is aligned with the sequence of the selected template.

Model Building: A 3D model of the AKHR backbone is constructed based on the template's structure.

Loop and Side-Chain Modeling: The regions of the protein that differ from the template (loops) are modeled, and the side chains of the amino acids are placed.

Model Refinement and Validation: The entire model is subjected to energy minimization to resolve any steric clashes and to achieve a more stable conformation. The quality of the final model is then assessed using various validation tools. researchgate.net

This approach has successfully generated atomic-scale models of the AKH receptors for several insect species, including the desert locust S. gregaria. nih.govnih.gov

Once a 3D model of the AKH receptor is available, ligand docking studies can be performed to predict how pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 (the ligand) binds to it. nih.gov Docking algorithms explore various possible orientations and conformations of the ligand within the receptor's binding site and calculate a score, such as binding energy, to rank the most likely binding poses. nih.gov

These studies have provided significant insights into the AKH signaling system:

Binding Site Identification: Docking simulations have successfully identified the specific binding pocket for the three endogenous AKHs in the S. gregaria receptor model, revealing that all three peptides bind to the same site and interact with similar amino acid residues. nih.gov

Structure-Activity Relationship: By docking various analogs and comparing their calculated binding energies with experimentally determined activities (from bioassays), researchers can validate and refine the receptor model. nih.gov For instance, a strong correlation between the calculated free energy of binding (ΔGbind) and the experimentally measured EC50 values for various peptide analogs supports the accuracy of the proposed binding model. nih.gov

Mechanism of Activation: Molecular dynamics simulations of the ligand-receptor complex can reveal conformational changes in the receptor upon ligand binding, providing clues about the mechanism of receptor activation. nih.gov

Computational docking, combined with homology modeling, serves as a powerful predictive tool. It has been used to perform large-scale in silico screening of chemical libraries to identify novel compounds that could potentially act as agonists or antagonists of the AKH receptor, offering a promising strategy for the development of new insect control agents. nih.gov

Table 2: Summary of Computational Approaches

| Methodology | Organism/Target | Key Findings/Purpose | Reference |

|---|---|---|---|

| Homology Modeling | Schistocerca gregaria AKHR | 3D model constructed using human kappa opioid receptor as template. | nih.gov |

| Homology Modeling | Aedes aegypti AKHR | 3D model constructed using human β2 adrenergic receptor as template. | nih.gov |

| Ligand Docking | Schistocerca gregaria AKHR | Identified a common binding site for three endogenous AKH peptides. | nih.gov |

| Ligand Docking | Aedes aegypti ACPR | Showed good correlation between calculated binding energy and experimental EC50 values. | nih.gov |

Genetic Manipulation and Gene Expression Studies

The study of neuropeptides like pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 at the molecular level hinges on the ability to identify and characterize the genes that encode them. Techniques such as cDNA sequencing and the subsequent deduction of the preprohormone structure are fundamental to understanding how these peptides are produced.

cDNA Sequencing and Preprohormone Deduction

The genetic blueprint for pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 and other FaRPs is contained within a larger precursor protein, known as a preprohormone. The sequence of this preprohormone can be determined by cloning and sequencing its corresponding complementary DNA (cDNA).

In the marine annelid Platynereis dumerilii, a model organism for neurobiological and developmental studies, a gene encoding an FMRFamide preprohormone has been identified, providing a valuable case study. nih.gov The analysis of the cDNA for this preprohormone reveals a complex structure that includes a signal peptide, which directs the protein to the secretory pathway, followed by multiple copies of different FMRFamide-related peptides. These individual peptide sequences are typically flanked by basic amino acid residues (like lysine (B10760008) and arginine), which serve as cleavage sites for processing enzymes. nih.gov

The Platynereis FMRFamide preprohormone, for instance, contains sequences for several distinct peptides, including FMRFamide itself, as well as other related peptides. nih.gov This "one gene, multiple peptides" strategy is a common feature of neuropeptide biosynthesis and allows for the generation of a diverse array of signaling molecules from a single genetic locus.

Table 1: Representative Annelid FMRFamide Preprohormone Structure

| Precursor Component | Description |

| Signal Peptide | Directs the preprohormone into the endoplasmic reticulum for processing and secretion. |

| Neuropeptide Domains | Contains multiple copies of FMRFamide-related peptide sequences. |

| Cleavage Sites | Typically composed of basic amino acid residues (e.g., Lysine, Arginine) that are recognized by processing enzymes. |

| Spacer Regions | Non-bioactive peptide sequences that separate the active neuropeptide domains. |

This table is a generalized representation based on findings in annelids like Platynereis dumerilii.

In Situ Hybridization and Immunoelectron Microscopy

Once the gene encoding a neuropeptide precursor is identified, researchers can employ techniques to visualize its expression and the subcellular localization of the final peptide products within the nervous system.

In Situ Hybridization

In situ hybridization is a powerful technique that uses labeled nucleic acid probes to detect the presence of specific messenger RNA (mRNA) transcripts within cells and tissues. This method allows for the precise mapping of where a particular gene is being expressed. In the context of neuropeptide research, in situ hybridization can identify the specific neurons that are synthesizing the preprohormone for peptides like pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2.

Studies in various invertebrates have successfully used this technique to map the distribution of FMRFamide-expressing neurons. For example, in the nervous system of the earthworm Lumbricus terrestris, immunocytochemistry, a related technique that detects the peptide product, has revealed a widespread distribution of FMRFamide-like immunoreactive cell bodies and fibers in the cerebral, subesophageal, and ventral cord ganglia. nih.gov These neurons are often organized into distinct clusters, suggesting specialized roles in neuronal signaling. nih.gov In situ hybridization would complement these findings by confirming the sites of peptide synthesis.

Immunoelectron Microscopy